molecular formula C23H42N2O6 B613677 Boc-glu(ome)-OH dcha CAS No. 14406-17-8

Boc-glu(ome)-OH dcha

Cat. No. B613677
CAS RN: 14406-17-8
M. Wt: 442.6
InChI Key: NQTKIKGXLIBFAS-ZLTKDMPESA-N
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Description

“Boc-glu(ome)-OH dcha” is also known as BOC-L-GLUTAMIC ACID METHYL ESTER DICYCLOHEXYLAMMONIUM SALT1. It is a chemical compound with the molecular formula C23H42N2O623.



Synthesis Analysis

While I couldn’t find specific synthesis methods for “Boc-glu(ome)-OH dcha”, there are general methods for synthesizing similar compounds. For instance, a method for the electrosynthesis of protected dehydroamino acids was showcased, which could potentially be adapted for “Boc-glu(ome)-OH dcha” synthesis4.



Molecular Structure Analysis

The molecular formula of “Boc-glu(ome)-OH dcha” is C23H42N2O623. This compound has a molar mass of 442.593.



Chemical Reactions Analysis

Specific chemical reactions involving “Boc-glu(ome)-OH dcha” are not readily available. However, amino acid derivatives like this have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage5.



Physical And Chemical Properties Analysis

“Boc-glu(ome)-OH dcha” has a molar mass of 442.593. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.


Scientific Research Applications

  • Hydrolysis of Primary Amide Groups in Peptides : Research by Onoprienko, Yelin, and Miroshnikov (2000) in the "Russian Journal of Bioorganic Chemistry" discussed the hydrolysis of peptides like Boc-Asn-Ala-OH, leading to transformations that produce intermediates similar in nature to Boc-glu(ome)-OH dcha. This process is significant in understanding the behavior of peptides in biochemical reactions (Onoprienko, Yelin, & Miroshnikov, 2000).

  • Synthesis of Antigenic Peptides : Meldal (1986) in "Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry" described the synthesis of a heptapeptide with relevance to the structure of Boc-glu(ome)-OH dcha. This study highlights the application of such peptides in synthesizing antigenic structures for immunization experiments (Meldal, 1986).

  • Zinc-binding Sites of Proteases : Yamamura et al. (1998) in "Inorganica Chimica Acta" studied the reaction of a peptide similar to Boc-glu(ome)-OH dcha with zinc ions, providing insights into the zinc-binding sites of proteases. This is crucial for understanding enzymatic activities and designing inhibitors (Yamamura et al., 1998).

  • Synthesis and Characterization of Peptides : Various studies, such as those by Channabasavaiah and Sivanandaiah (1973) and Juodka and Sasnauskienė (1989), have focused on the synthesis and characterization of peptides incorporating structures like Boc-glu(ome)-OH dcha. These studies contribute to the understanding of peptide properties and applications in biochemical research (Channabasavaiah & Sivanandaiah, 1973); (Juodka & Sasnauskienė, 1989).

  • Basic Oral Care in Cancer Patients : Hong et al. (2019) in "Supportive Care in Cancer" conducted a systematic review related to basic oral care (BOC) interventions for oral mucositis in cancer patients, although the term BOC here is used in a different context from Boc-glu(ome)-OH dcha (Hong et al., 2019).

  • Conformational Studies of Peptides : Ribeiro, Saltman, and Goodman (1985) in "Biopolymers" conducted studies on the synthesis and conformational aspects of peptides, which can provide insight into the structural behavior of peptides similar to Boc-glu(ome)-OH dcha (Ribeiro, Saltman, & Goodman, 1985).

Safety And Hazards

Specific safety and hazard information for “Boc-glu(ome)-OH dcha” was not found in the sources I retrieved.


Future Directions

The future directions for “Boc-glu(ome)-OH dcha” are not explicitly stated in the sources I found. However, given its classification as an amino acid derivative, it may have potential applications in the field of biochemistry or medicine5.


Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKIKGXLIBFAS-ZLTKDMPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662682
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(ome)-OH dcha

CAS RN

14406-17-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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